H-Met-His-OH
Description
Contextualizing H-Met-His-OH as a Naturally Occurring Dipeptide
This compound, also known as Methionyl-Histidine, is a dipeptide composed of two essential amino acids, L-methionine and L-histidine, linked by a peptide bond. ontosight.aivulcanchem.com As its constituent components, L-methionine and L-histidine, are proteinogenic amino acids found in virtually all living organisms, this compound is considered a naturally occurring dipeptide. nih.govnih.gov It can be formed in biological systems through the partial hydrolysis of proteins that contain adjacent methionine and histidine residues. cymitquimica.com The structure of this dipeptide combines the unique properties of its parent amino acids: the sulfur-containing side chain of methionine and the imidazole (B134444) ring of histidine. ontosight.ainih.govhealthline.com
The fundamental chemical properties of this compound are summarized in the table below:
| Property | Value | Source |
|---|---|---|
| Chemical Name | L-Methionyl-L-Histidine | ontosight.ai |
| Synonyms | This compound, Met-His, Methionyl-Histidine | ontosight.ai |
| CAS Number | 14486-12-5 | cymitquimica.commedchemexpress.com |
| Molecular Formula | C₁₁H₁₈N₄O₃S | cymitquimica.commedchemexpress.com |
| Molecular Weight | Approximately 286.35 g/mol | ontosight.aimedchemexpress.com |
| Appearance | White Powder | cymitquimica.com |
Foundational Significance of this compound in Diverse Biological Systems
The biological significance of this compound is rooted in the crucial functions of its constituent amino acids, methionine and histidine, and is an active area of research. ontosight.ai Methionine is an essential sulfur-containing amino acid vital for protein synthesis. healthline.comacs.org It also serves as a precursor for other critical sulfur-containing molecules, such as cysteine and glutathione, the latter being a master antioxidant that protects cells from oxidative damage. healthline.comresearchgate.net Furthermore, methionine is central to cellular methylation processes through its conversion to S-adenosylmethionine (SAM), which is involved in modifying DNA and other molecules. healthline.comacs.org
Histidine is another essential amino acid with a unique imidazole side chain that allows it to act as a proton buffer at physiological pH. nih.govmdpi.com This property is critical for the function of many enzymes and proteins, such as hemoglobin. mdpi.com Histidine is a precursor to the hormone histamine (B1213489), which plays key roles in immune responses, digestion, and neurotransmission. ontosight.aicreative-proteomics.com It is also involved in metal ion chelation and scavenging reactive oxygen species, contributing to cytoprotective mechanisms. nih.govmdpi.com
The dipeptide this compound itself is a subject of study for its potential roles in muscle metabolism and protein synthesis. cymitquimica.com Its structure enables interaction with various enzymes and receptors, making it a compound of interest in pharmacological research. cymitquimica.com Ongoing investigations explore its potential antioxidant properties and its ability to modulate immune responses, building upon the known functions of its amino acid components. ontosight.ai
Historical Trajectory and Current Research Paradigms in Peptide and Dipeptide Science Relevant to this compound
The scientific journey into understanding peptides like this compound is over a century long. The field began with foundational discoveries, such as the first laboratory synthesis of a dipeptide, glycylglycine, by Emil Fischer in 1901. ias.ac.in Fischer later coined the term "peptide" in 1902. ias.ac.in A significant milestone was the discovery of secretin in 1902, the first substance identified as a chemical messenger or "hormone" that traveled through the blood. creative-peptides.com The mid-20th century saw landmark achievements, including the determination of the amino acid sequence and subsequent chemical synthesis of the peptide hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, an accomplishment that earned him a Nobel Prize. creative-peptides.combiochempeg.com The invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the late 1950s revolutionized the field, allowing for the automated and efficient production of peptides and paving the way for extensive research. creative-peptides.combiochempeg.com
These historical advancements have led to the current era, where peptide science has diversified significantly. Today, more than 80 peptide drugs are approved for a wide range of diseases, and many more are in clinical development. biochempeg.comresearchgate.net Research is no longer limited to identifying endogenous peptides but has expanded to include the rational design of novel peptide structures for specific therapeutic purposes. nih.govnih.gov
Within this modern landscape, dipeptides are a major focus. Current research paradigms are exploring dipeptides not just as breakdown products of proteins but as bioactive molecules in their own right. Scientists are investigating their potential as targeted drugs due to their simple synthesis and low toxicity. nih.gov A burgeoning area of research is the use of dipeptides as building blocks for advanced biomaterials. frontiersin.org Specifically, certain dipeptides can self-assemble into hydrogels, which have promising applications in drug delivery, tissue engineering, and 3D cell culture. acs.org Furthermore, sophisticated computational and enzymological studies are being used to uncover the diverse and specific functions of enzymes that act on dipeptides, such as dipeptide epimerases, highlighting the complexity and importance of these small molecules in biology. pnas.org The study of dipeptides as model systems also helps to elucidate the fundamental principles of protein folding and dynamics. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-19-3-2-8(12)10(16)15-9(11(17)18)4-7-5-13-6-14-7/h5-6,8-9H,2-4,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYJIAKVUBKKP-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Pathways and Metabolism of H Met His Oh
Enzymatic Biosynthesis of H-Met-His-OH
The formation of this compound involves the creation of a peptide bond between L-Methionine and L-Histidine, a process that is central to protein synthesis and can be achieved through various peptide coupling mechanisms.
Peptide Coupling Mechanisms and Enzymatic Pathways
The synthesis of dipeptides like this compound is fundamentally an amide bond formation between the carboxyl group of one amino acid and the amino group of another. wikipedia.org In biological systems, this reaction is catalyzed by ribosomes during protein translation. However, specific dipeptides can also be synthesized through the action of specialized enzymes.
The process of peptide bond formation requires the activation of the carboxylic acid group of an amino acid. mdpi.com This activation can be facilitated by a variety of coupling reagents in chemical synthesis, such as carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or uronium salts (e.g., HATU). mdpi.compeptide.com These reagents form highly reactive intermediates that are then readily attacked by the amino group of the second amino acid. wikipedia.orgmdpi.com While these methods are prevalent in laboratory and industrial settings, enzymatic pathways in biological systems offer a high degree of specificity and efficiency. nih.gov
The enzymatic synthesis of peptides can occur via a "single turnover" reaction where the enzyme itself is modified and does not catalyze further reactions, or through more complex pathways involving multiple enzymes and cofactors. wikipedia.org For instance, the biosynthesis of the dipeptide carnosine (β-alanyl-L-histidine) is catalyzed by carnosine synthase, which utilizes ATP to drive the formation of the peptide bond. researchgate.net A similar enzymatic mechanism, though not yet fully elucidated for this compound, would be expected to involve specific synthetase enzymes that recognize both L-Methionine and L-Histidine.
Role of L-Methionine and L-Histidine as Precursors in Biological Systems
The availability of the precursor amino acids, L-Methionine and L-Histidine, is crucial for the biosynthesis of this compound. Both are essential amino acids in humans, meaning they must be obtained from the diet. creative-proteomics.comwikipedia.orgebi.ac.uk
L-Methionine is a sulfur-containing amino acid that plays a pivotal role in numerous metabolic processes beyond protein synthesis. nih.gov It serves as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body, which is essential for the methylation of DNA, RNA, proteins, and other metabolites. creative-proteomics.comwikipedia.orgnih.gov The methionine cycle governs the regeneration of methionine from homocysteine, a process dependent on vitamin B12 and folate. creative-proteomics.comwikipedia.org Methionine is also a precursor for the synthesis of other sulfur-containing compounds like cysteine, taurine, and the antioxidant glutathione. creative-proteomics.comwikipedia.org
L-Histidine is characterized by its imidazole (B134444) side chain, which has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions. rsc.orgnih.gov This property makes histidine a common residue in the active sites of many enzymes. himedialabs.com Histidine is a precursor for several important biological molecules, including histamine (B1213489), a key mediator of immune and inflammatory responses, and carnosine, an antioxidant and buffering agent found in muscle and brain tissue. researchgate.netrsc.orgnih.gov The biosynthesis of histidine itself is a complex, multi-step pathway found in prokaryotes, but not in humans. wikipedia.orgnih.gov
Table 1: Key Precursors and Their Biological Significance
| Precursor | Type | Key Biological Roles |
| L-Methionine | Essential Amino Acid | Protein synthesis, precursor to SAM (methyl donor), synthesis of cysteine, taurine, and glutathione. creative-proteomics.comnih.govwikipedia.org |
| L-Histidine | Essential Amino Acid | Protein synthesis, precursor to histamine and carnosine, catalytic residue in enzymes, metal ion chelation. researchgate.netrsc.orgnih.govhimedialabs.com |
Enzymatic Degradation and Catabolism of this compound
The breakdown of this compound involves the cleavage of the peptide bond, releasing the constituent amino acids, which then enter their respective metabolic pathways.
Proteolytic Cleavage Pathways and Enzyme Specificity
The breakdown of peptides is known as proteolysis and is carried out by enzymes called proteases or peptidases. wikipedia.orgqiagenbioinformatics.com These enzymes can be highly specific, cleaving peptide bonds only between certain amino acids. khanacademy.org The specificity of a protease is determined by its active site, which recognizes and binds to specific amino acid residues at and around the cleavage site. expasy.orgmdpi.com
For the dipeptide this compound, cleavage would occur at the peptide bond between the methionine and histidine residues. Several classes of proteases could potentially catalyze this reaction. For example, chymotrypsin, a digestive enzyme, is known to cleave preferentially at the C-terminal side of aromatic amino acids (Trp, Tyr, Phe) but can also cleave at other residues, including Met and His, albeit with lower specificity. uam.esexpasy.org Other proteases, such as certain metalloproteases or specific dipeptidases, may exhibit higher specificity for the Met-His bond. The cellular location of these proteases (e.g., in the digestive tract, lysosomes, or cytoplasm) would determine where the degradation of this compound occurs. wikipedia.org
The efficiency of cleavage can be influenced by the amino acids flanking the cleavage site. expasy.orgpnas.org Studies on protease specificity have shown that the nature of the amino acids in the P1 and P1' positions (the residues immediately N-terminal and C-terminal to the cleaved bond, respectively) are major determinants of cleavage efficiency. mdpi.compnas.org
Downstream Metabolic Fates of Constituent Amino Acids (Methionine and Histidine)
Once liberated, L-Methionine and L-Histidine are channeled into their respective catabolic pathways, contributing to various metabolic pools within the cell.
Methionine Metabolism: The catabolism of methionine primarily proceeds through the transsulfuration pathway, especially when methionine levels are high. creative-proteomics.com This pathway converts methionine to cysteine. wikipedia.org The first step in methionine metabolism is its conversion to S-adenosylmethionine (SAM). nih.gov After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com Homocysteine can either be remethylated back to methionine (methionine cycle) or enter the transsulfuration pathway to be converted to cystathionine (B15957) and then cysteine. nih.govharvard.edu Cysteine, in turn, can be used for protein synthesis or the synthesis of glutathione. Methionine can also be a precursor for succinyl-CoA, which enters the citric acid cycle for energy production. nih.gov
Histidine Metabolism: The primary catabolic pathway for histidine in the liver involves its conversion to glutamate (B1630785). researchgate.netnews-medical.net This is a multi-step process that begins with the deamination of histidine by histidase to form urocanate. researchgate.netasm.org Subsequent reactions lead to the formation of N-formiminoglutamate (FIGLU). asm.org The formimino group is then transferred to tetrahydrofolate (THF), a key carrier of one-carbon units, yielding glutamate. researchgate.netnews-medical.net Glutamate can then be converted to α-ketoglutarate, an intermediate of the citric acid cycle, and used for energy production. researchgate.net Alternatively, histidine can be decarboxylated by histidine decarboxylase to produce histamine. researchgate.netnih.gov Histidine can also be converted to 3-methylhistidine, a biomarker for muscle protein breakdown. wikipedia.org
Table 2: Major Catabolic Fates of Constituent Amino Acids
| Amino Acid | Primary Catabolic Pathway | Key Metabolic Products |
| L-Methionine | Transsulfuration Pathway | Cysteine, Glutathione, Succinyl-CoA. creative-proteomics.comnih.govwikipedia.org |
| L-Histidine | Conversion to Glutamate | Glutamate, α-ketoglutarate, Histamine. researchgate.netnih.govnews-medical.net |
Molecular and Cellular Significance of H Met His Oh
H-Met-His-OH as a Biological Metabolite and Potential Signaling Molecule
This compound is recognized as a biological metabolite, a product of the metabolic processes within the body involving L-histidine and L-methionine. nih.gov Its presence suggests a role in various biological pathways, with particular interest in its potential functions in muscle metabolism and protein synthesis. cymitquimica.com While the family of histidine-containing dipeptides is known for its diverse physiological activities, from pH buffering to antioxidant defense, the specific role of this compound as a signaling molecule is an area of ongoing investigation. Signaling molecules are crucial for intercellular communication and for triggering specific cellular responses; however, the detailed mechanisms and pathways through which this compound might exert such functions are not yet fully elucidated.
Mechanistic Insights into this compound Involvement in Cellular Regulation
The involvement of this compound in cellular regulation is inferred from its chemical structure and the known functions of its constituent amino acids. Histidine, with its imidazole (B134444) ring, is a key player in many biological functions, while methionine is a crucial sulfur-containing amino acid. rsc.orgresearchgate.net The combination of these two in a dipeptide structure allows for potential interactions with a variety of cellular components, which could influence physiological functions. cymitquimica.com However, detailed mechanistic studies specifically delineating the pathways of this compound-mediated cellular regulation are limited compared to more extensively studied dipeptides.
The structure of this compound inherently allows for potential interactions with various enzymes and receptors, making it a compound of interest in pharmacological and biochemical research. cymitquimica.com The imidazole side chain of histidine and the thioether group of methionine provide potential binding sites for such interactions. While it is hypothesized that this compound may modulate the activity of certain enzymes or bind to specific receptors, thereby influencing cellular behavior, concrete research identifying and characterizing these specific molecular targets is not yet widely documented.
Comparative Analysis with Other Histidine-Containing Dipeptides (e.g., Carnosine, Anserine)
To understand the potential physiological roles of this compound, it is useful to compare it with its more extensively studied analogues, carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-3-methyl-L-histidine). These dipeptides are found in high concentrations in muscle and brain tissue and exhibit a range of important biological activities. nih.govplos.orgresearchgate.net
One of the most well-established functions of histidine-containing dipeptides like carnosine and anserine is their role in intracellular pH regulation. plos.orgnih.gov During intense physical activity, the accumulation of protons leads to a drop in intracellular pH, which can impair muscle function. msu.ru The imidazole ring of the histidine residue in these dipeptides has a pKa value close to the physiological pH of the cell, making it an effective proton buffer. rsc.orgmsu.ruresearchgate.net This buffering capacity helps to stabilize the intracellular environment, particularly in skeletal muscle. msu.ruresearchgate.netnih.gov Carnosine and anserine contribute significantly to the total buffering capacity of muscle tissue, a function directly linked to their histidine component. researchgate.netderangedphysiology.com
Table 1: Proton Buffering Characteristics of Histidine-Containing Dipeptides
| Dipeptide | Key Structural Feature for Buffering | Primary Location | Physiological Role in Buffering | Citations |
| Carnosine | Imidazole ring of Histidine | Skeletal Muscle, Brain, Heart | Maintains pH homeostasis during anaerobic exercise by buffering protons. plos.orgnih.govmsu.ru | researchgate.netnih.govnih.govdarwin-nutrition.fr |
| Anserine | Imidazole ring of Histidine | Skeletal Muscle, Brain | Contributes significantly to buffering capacity in muscle, particularly in species with high-intensity activity. researchgate.netwikipedia.org | msu.ruresearchgate.netnih.govwikipedia.org |
Histidine-containing dipeptides are effective chelators of transition metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). wikipedia.orgacs.orgnih.gov This property is primarily attributed to the imidazole and amino groups of the histidine residue. rsc.org By binding to these metal ions, dipeptides like carnosine and anserine can prevent them from participating in redox reactions that generate harmful free radicals, such as the Fenton reaction. lawdata.com.tw This chelation is considered a key mechanism behind their antioxidant effects. wikipedia.orglawdata.com.twmdpi.com Studies have shown that both carnosine and anserine can form complexes with metal ions, thereby neutralizing their pro-oxidant potential. jfda-online.commst.edumdpi.com The ability to chelate metal ions has implications for preventing oxidative stress-related damage in tissues. nih.govnih.gov
Carnosine and anserine are recognized as potent antioxidants. nih.govjfda-online.comadvetresearch.com Their antioxidant activity is multifaceted, involving several mechanisms. mdpi.com They can directly scavenge reactive oxygen species (ROS) and peroxyl radicals. nih.govmdpi.com Furthermore, their metal ion-chelating ability prevents the formation of highly reactive hydroxyl radicals. lawdata.com.twresearchgate.net Studies have demonstrated that carnosine and anserine can inhibit lipid peroxidation in biological membranes and cellular systems. jfda-online.comnih.gov Carnosine has also been shown to activate the Nrf2 transcription factor, a key regulator of the endogenous antioxidant response system. oup.comtandfonline.com While both dipeptides are effective, some research suggests carnosine may have stronger antioxidant activity than anserine in certain systems. jfda-online.com
Table 2: Comparative Antioxidant Mechanisms
| Dipeptide | Direct Radical Scavenging | Metal Ion Chelation | Impact on Endogenous Systems | Citations |
| Carnosine | Yes | Yes (e.g., Cu²⁺, Fe²⁺) | Activates Nrf2 pathway, enhances antioxidant enzyme activity. oup.comtandfonline.com | nih.govnih.govmdpi.comjfda-online.comoup.com |
| Anserine | Yes | Yes (e.g., Cu²⁺) | Enhances antioxidant efficacy, may increase levels of enzymes like superoxide (B77818) dismutase (SOD). researchgate.netmdpi.com | nih.govwikipedia.orgjfda-online.comresearchgate.netmdpi.com |
| N-Acetyl-L-Carnosine | Acts as a prodrug to L-carnosine, which then exerts antioxidant effects. nih.gov | Indirectly through conversion to L-carnosine. | Protects against lipid peroxidation. caymanchem.comglpbio.com | caymanchem.comscbt.comspandidos-publications.com |
Metal Ion Chelation Properties and Implications
Impact of Methionine Residue Oxidation within this compound Context
The methionine residue within the this compound dipeptide is susceptible to oxidation, a post-translational modification that can significantly alter the molecule's structure and function. incitehealth.combiotage.com Reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, can oxidize the sulfur atom in the methionine side chain to form methionine sulfoxide (B87167) (MetO). hmdb.cawikipedia.orgelifesciences.org This conversion introduces a polar oxygen atom, transforming the typically hydrophobic methionine residue into a more hydrophilic one. researchgate.net
The oxidation of methionine is not merely a random damaging event but can also serve as a regulatory mechanism within cells. nih.gov The process is often reversible through the action of enzymes called methionine sulfoxide reductases (Msrs), which can reduce MetO back to methionine, suggesting a role in cellular signaling and antioxidant defense. nih.govpnas.org
Detailed Research Findings:
Direct research on the oxidation of the this compound dipeptide is not extensively documented. However, studies on other methionine-containing peptides and proteins provide valuable insights into the potential consequences of this modification.
Antioxidant Capacity: Peptides containing methionine and histidine are known for their antioxidant properties. ontosight.aimdpi.com The imidazole ring of histidine can chelate metal ions and quench active oxygen species, while methionine can scavenge free radicals. acs.orgnih.gov Oxidation of the methionine residue could potentially diminish its direct radical-scavenging ability. However, the cyclic oxidation and reduction of methionine can also function as a catalytic system for detoxifying ROS. pnas.org
Neighboring Residue Influence: The susceptibility of a methionine residue to oxidation and the resulting products can be influenced by the adjacent amino acids. rsc.org The presence of the histidine residue in this compound, with its imidazole ring, could potentially influence the rate and outcome of methionine oxidation through intramolecular interactions.
Cellular Signaling: The reversible oxidation of methionine residues in proteins is increasingly recognized as a mechanism for regulating cellular processes. nih.gov While not specifically demonstrated for this compound, it is plausible that the oxidation state of its methionine residue could modulate its potential signaling roles, which are inferred from the functions of its constituent amino acids in processes like immune response and neurotransmission. ontosight.ai
Interactive Data Table: General Effects of Methionine Oxidation in Peptides
| Parameter | Effect of Oxidation (Methionine to Methionine Sulfoxide) | Potential Consequence for this compound | Supporting Evidence |
| Polarity | Increase | Altered solubility and interactions with cellular components | researchgate.net |
| Structure | Conformational Changes | Modified biological activity and receptor binding | researchgate.net |
| Antioxidant Activity | Potential decrease in direct radical scavenging; role in catalytic ROS detoxification | Modulation of its overall antioxidant capacity | pnas.orgacs.org |
| Enzymatic Recognition | Creation of a substrate for Methionine Sulfoxide Reductases (Msrs) | Potential for reversible regulation of its function | nih.gov |
Conformational Analysis and Structural Dynamics of H Met His Oh
Experimental Approaches to H-Met-His-OH Conformational Studies
Experimental methods provide direct or indirect measurements of a peptide's structural features, offering invaluable data for understanding its conformational ensemble in different states (solution, solid).
Spectroscopic techniques are powerful, non-invasive tools for investigating the structure of peptides in solution. unipi.it Even short, linear peptides are now understood to have non-random conformations, with a few being highly populated. ptbioch.edu.pl These methods probe different aspects of molecular structure and are often used in combination to build a detailed conformational model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier technique for determining the three-dimensional structure of molecules in solution. For peptides, NMR can provide information on through-bond and through-space atomic proximities. Parameters like nuclear Overhauser effects (NOEs), which indicate distances between protons up to ~5 Å, and J-coupling constants, which are related to dihedral angles, serve as crucial constraints for defining the peptide's backbone and side-chain conformations. mdpi.comelte.hu The temperature dependence of the chemical shifts of amide protons can also help identify protons involved in intramolecular hydrogen bonds, which are key features of stable folded structures. pnas.org
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. unipi.it In peptides, the amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly sensitive to the secondary structure. The frequencies of these bands can help distinguish between different conformations such as β-turns, extended structures, or random coils. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. ptbioch.edu.pl This technique is especially sensitive to the chiral environment of the peptide backbone and is widely used to estimate the secondary structure content (e.g., α-helix, β-sheet) of larger peptides and proteins. elte.hu While less detailed for a small dipeptide like this compound, it can still provide information about the average conformational state.
A combination of these spectroscopic methods, often integrated with theoretical calculations, provides a robust approach for characterizing the conformational ensembles of flexible peptides in solution. mdpi.comnih.gov
Table 1: Spectroscopic Methods in Peptide Conformational Analysis
| Spectroscopic Method | Information Provided | Application to Peptides |
|---|---|---|
| NMR Spectroscopy | Atomic connectivity, inter-proton distances (NOE), dihedral angles (J-coupling), hydrogen bonding. pnas.org | Detailed 3D structure determination in solution, identification of specific conformers. mdpi.com |
| Infrared (IR) Spectroscopy | Vibrational modes, secondary structure (Amide I & II bands), hydrogen bonding. unipi.itnih.gov | Distinguishing between different secondary structural elements like turns and extended chains. nih.gov |
X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a molecule in its crystalline, solid state. wikipedia.org The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing atomic positions, bond lengths, and bond angles with high precision. wikipedia.org
The structure determined by X-ray crystallography represents a single, low-energy conformation that is stabilized by both intramolecular forces and intermolecular packing forces within the crystal lattice. This solid-state structure provides a crucial reference point for computational studies and can reveal key intramolecular interactions, such as hydrogen bonds, that may persist in solution. nih.gov
Table 2: Example X-ray Diffraction Data for a Heme Protein (Met I107Y Myoglobin) This table illustrates the type of data obtained from an X-ray crystallography experiment, using a protein containing methionine as an example, as specific data for this compound is not available.
| Parameter | Value |
|---|---|
| Method | X-RAY DIFFRACTION |
| Resolution | 1.61 Å |
| R-Value Work | 0.166 |
| R-Value Free | 0.194 |
Source: RCSB PDB, ID: 5B84 rcsb.org
Spectroscopic Methods for Conformational Elucidation of Peptides
Theoretical and Computational Conformational Studies of this compound
Theoretical and computational methods complement experimental approaches by exploring the entire conformational energy landscape of a peptide. ptbioch.edu.pl These methods can identify all possible low-energy structures, the transition barriers between them, and their relative populations, providing a dynamic view of the molecule's behavior.
Empirical conformational energy calculations, often referred to as molecular mechanics (MM), represent a molecule as a collection of atoms connected by bonds. The potential energy of the molecule is calculated using a "force field," which is a set of equations and parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded (van der Waals and electrostatic) interactions. uci.edu
Prominent force fields used for peptides include ECEPP (Empirical Conformational Energy Program for Peptides) and AMBER (Assisted Model Building with Energy Refinement). researcher.liferesearchgate.net The general process involves:
Conformational Search: Systematically or randomly rotating the rotatable bonds of the peptide to generate a vast number of different conformations. ptbioch.edu.pl
Energy Minimization: For each generated conformation, the geometry is optimized to find the nearest local energy minimum. uci.edu This process identifies stable conformers.
Analysis: The resulting low-energy conformations are clustered and analyzed to determine the most probable structures and their relative energies. union.edu
These calculations are computationally efficient and can be used to explore the conformational space of even large peptides. nih.gov They have been successfully used to predict stable conformations, including those containing specific secondary structures like β-turns, which are then often validated against experimental NMR data. pnas.org
Quantum mechanical (QM) calculations provide a more fundamental and accurate description of molecular structure and energy by solving approximations to the Schrödinger equation. nih.gov Unlike empirical methods, QM calculations explicitly model the electronic structure of the molecule, allowing for the description of phenomena like polarization and charge transfer. researchgate.net Common QM methods include ab initio calculations and Density Functional Theory (DFT). nih.govresearchgate.net
Due to their high computational cost, QM methods are typically applied to smaller systems like dipeptides or to refine the energies of conformations previously identified by molecular mechanics. nih.gov For model systems like the alanine (B10760859) dipeptide, QM calculations have been used to generate detailed Ramachandran plots, which map the energy as a function of the backbone dihedral angles (φ and ψ). researchgate.net These studies accurately predict the relative energies of key conformations, such as the C7eq (a seven-membered ring stabilized by a hydrogen bond), C5 (a five-membered ring), and β2 (an extended conformation). researchgate.net Such calculations provide benchmark data that is essential for refining the parameters used in less computationally expensive empirical force fields. rutgers.edu The combination of QM calculations with molecular dynamics simulations (QM/MM) allows for the study of chemical reactions and dynamics within a large protein environment. acs.org
Table 3: Calculated Relative Energies of Alanine Dipeptide Conformers (A Model System) This table shows example data for a model dipeptide, illustrating how QM methods can be used to compare the stability of different conformations. The exact values can vary depending on the level of theory and basis set used.
| Conformer | Description | Typical Relative Energy (kcal/mol) |
|---|---|---|
| C7eq | Seven-membered ring, intramolecular H-bond | 0.0 (often the global minimum) |
| C5 | Five-membered ring, extended backbone | ~1.0 - 2.0 |
| β2 | Extended sheet-like conformation | ~0.5 - 2.5 |
| C7ax | Seven-membered ring (axial methyl) | ~2.5 - 3.5 |
| αR | Right-handed helical region | ~3.0 - 4.0 |
Source: Based on findings from theoretical studies of alanine dipeptide. researchgate.netrutgers.edu
Molecular Interactions of H Met His Oh
Non-Covalent Interaction Profiles of H-Met-His-OH
Non-covalent interactions are critical for the structure and function of biomolecules, governing processes from protein folding to molecular recognition. In this compound, these interactions are dictated by the combined properties of the methionine and histidine side chains, as well as the peptide backbone.
Hydrogen Bonding Networks Involving Histidine and Methionine Residues
Hydrogen bonds are among the most crucial non-covalent interactions in biological systems. wikipedia.org For a hydrogen bond to form, a hydrogen atom is shared between two electronegative atoms, typically oxygen or nitrogen. nih.gov In the this compound dipeptide, several groups can participate in hydrogen bonding. iucr.org
The histidine residue is particularly versatile. Its imidazole (B134444) side chain contains two nitrogen atoms and can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom). nih.govrsc.org The specific role depends on the protonation state of the ring. Furthermore, recent studies have identified that even the C-H groups on the histidine ring can act as weak hydrogen bond donors, interacting with water or backbone carbonyl groups. rsc.orgnih.gov
The methionine residue is generally considered a weak participant in hydrogen bonding. However, its sulfur atom, possessing lone pairs of electrons, can function as a weak hydrogen bond acceptor. iisc.ac.in Spectroscopic studies on methionine-containing dipeptides have provided evidence for the formation of surprisingly strong intramolecular hydrogen bonds between a backbone amide N-H group and the methionine sulfur atom (N-H···S). researchgate.net
Additionally, the peptide backbone of this compound itself provides canonical hydrogen bonding sites: the amide nitrogen (N-H) as a donor and the carbonyl oxygen (C=O) as an acceptor. iucr.org These groups can form extensive three-dimensional hydrogen-bonding networks with surrounding water molecules or residues in a protein binding pocket. iucr.org
Electrostatic Interactions and Salt Bridge Formation
Electrostatic interactions occur between charged or polar molecules. At physiological pH, this compound exists as a zwitterion, with a positively charged N-terminal amino group (NH₃⁺) and a negatively charged C-terminal carboxylate group (COO⁻). iucr.org The most dynamic component for electrostatic interactions is the histidine side chain. The imidazole ring of histidine has a pKa of approximately 6.0-6.5, meaning it can readily switch between a neutral state and a protonated, positively charged (histidinium) state in response to small pH changes in its environment. nih.govrsc.org
This ability to carry a positive charge allows the histidine residue to participate in strong electrostatic attractions with negatively charged groups, such as the dipeptide's own C-terminal carboxylate or the side chains of aspartic or glutamic acid in a protein. researchgate.net When this electrostatic attraction is combined with a hydrogen bond, it forms a specific and powerful non-covalent interaction known as a salt bridge. wikipedia.org Salt bridges are crucial for stabilizing protein structures and for molecular recognition. researchgate.netresearchgate.net The interaction between a protonated histidine and an aspartate or glutamate (B1630785) residue is a well-characterized salt bridge in many proteins. wikipedia.org Studies have shown that salt bridges involving hydrogen bonds are, on average, significantly more stabilizing than those without. plos.org
Hydrophobic Interactions in this compound Systems
Hydrophobic interactions describe the tendency of nonpolar molecules or groups to aggregate in an aqueous environment to minimize their contact with water. wisc.edu This interaction is a primary driving force in protein folding and ligand binding. The key contributor to hydrophobicity in this compound is the methionine side chain (-CH₂-CH₂-S-CH₃). wisc.edu
Although methionine contains a sulfur atom, its side chain is largely aliphatic and considered hydrophobic. mdpi.com This nonpolar character allows it to favorably interact with other hydrophobic residues (like leucine, valine, or phenylalanine) inside the water-excluded core of a protein or within a nonpolar binding pocket. unc.edu Studies investigating methionine-aromatic interactions have suggested that the driving force is largely hydrophobic, with stabilizing energies of -0.3 to -0.5 kcal/mol. unc.eduresearchgate.net The unbranched, flexible nature of the methionine side chain provides a malleable nonpolar surface that can adapt to binding partners, promoting van der Waals contacts. mdpi.com The conservation of methionine residues in protein binding sites, more so than on exposed surfaces, highlights their importance in molecular recognition, likely due to a combination of their hydrophobic nature and the polarizability of the sulfur atom. pnas.org
Aromatic Interactions with the Histidine Imidazole Ring
The imidazole ring of the histidine residue is aromatic, enabling it to participate in a variety of π-interactions, which are critical for molecular recognition. nih.govrsc.org These interactions are influenced by the pH-dependent protonation state of the ring. researchgate.net
The main types of aromatic interactions involving histidine are:
π-π Stacking: This occurs when the imidazole ring stacks in a parallel or near-parallel fashion with another aromatic ring, such as that of phenylalanine, tyrosine, or tryptophan. This interaction is driven by electrostatic and van der Waals forces between the π-electron clouds. rsc.org
Cation-π Interaction: When the histidine imidazole ring is protonated (His⁺), it carries a positive charge and can interact favorably with the electron-rich face of a neutral aromatic ring. Conversely, a neutral histidine ring can act as the aromatic partner, interacting with other cationic residues like lysine (B10760008) or arginine. nih.gov
Hydrogen-π (CH/NH-π) Interaction: In this "T-shaped" geometry, a polar hydrogen atom (from a backbone N-H, a side chain, or a water molecule) points perpendicularly towards the face of the imidazole π-system. nih.gov The nitrogen atoms of the imidazole ring are also known to participate in N-H···π interactions with the electron clouds of other aromatic residues. researchgate.net
The ability of histidine to engage in these diverse aromatic interactions makes it a key residue for establishing specific and stable contacts within protein binding sites. nih.gov
Table 1: Calculated Interaction Energies for Non-Covalent Interactions Involving Histidine This table provides theoretical binding energies for various non-covalent interactions involving histidine, illustrating the strength and nature of its interactions.
| Interacting Pair | Interaction Type | Average Binding Energy (kcal/mol) | Source |
| His⁺ - Phe | Cation-π | -4.1 | nih.gov |
| His⁺ - Tyr | Cation-π | -4.5 | nih.gov |
| His⁺ - Trp | Cation-π | -5.6 | nih.gov |
| Met - Phe | Sulfur-Aromatic / Hydrophobic | -0.3 to -0.5 | researchgate.net |
| Met - Trp | Sulfur-Aromatic / Hydrophobic | -0.3 to -0.5 | researchgate.net |
| His - Asp/Glu | Salt Bridge | Moderate to Strong (-4 to -15) | researchgate.net |
Metal Coordination Chemistry of this compound, Mediated by Histidine
The side chains of both histidine and methionine are well-known ligands for metal ions in metalloproteins. rsc.org The imidazole ring of histidine is a particularly versatile and common coordinating group for a wide range of metal ions, including biologically crucial ones like Zn(II), Cu(II), Ni(II), and Fe(II). rsc.orgnih.gov
Coordination is typically mediated by the basic nitrogen atom (Nε2 or N3) in the imidazole ring, which possesses a lone pair of electrons. nih.govrsc.org This interaction is fundamental to the structure and catalytic function of many enzymes. rsc.org The sulfur atom of the methionine side chain can also act as a "soft" donor ligand, particularly for softer metal ions like platinum(II) and gold(III). tandfonline.com
Research on the interaction of a similar dipeptide, H-His-Met-OH, with Au(III) demonstrated that the dipeptide acts as a bidentate ligand, coordinating the metal ion through both the sulfur atom of methionine and the N3 imidazole nitrogen of histidine to form a stable macrochelate ring. The sulfur atom in methionine has been shown to be a strong ligand for platinum.
Histidine-rich peptides have been shown to form high-affinity complexes with Cu(II) and Ni(II), and to a lesser extent with Zn(II). nih.gov The presence of both histidine and methionine residues in a peptide can create high-affinity binding sites for both Cu(I) and Cu(II). nih.gov This coordination ability is critical in processes like metal transport and catalysis, where the peptide environment tunes the properties of the bound metal ion. acs.orgresearchgate.netlu.se
Table 2: Metal Coordination Profile of this compound Residues This table summarizes the known metal coordination capabilities of the amino acid residues found in this compound.
| Residue | Coordinating Atom(s) | Coordinated Metal Ions (Examples) | Source |
| Histidine | Imidazole Nitrogen (Nε2/N3) | Zn(II), Cu(I), Cu(II), Ni(II), Fe(II), Au(III), Mn(II) | nih.govrsc.orgnih.govnih.gov |
| Methionine | Thioether Sulfur (S) | Pt(II), Au(III), Cu(I) | tandfonline.comnih.gov |
Binding Site Analysis of this compound in Molecular Recognition Processes
Molecular recognition is the specific, non-covalent binding of two or more molecules. The dipeptide this compound is well-equipped for specific recognition within a biological binding site, such as an enzyme's active site or a receptor's pocket. nih.govnih.gov The combination of its functional groups allows for a multi-faceted interaction profile, contributing to both binding affinity and specificity.
Analysis of protein-ligand binding sites shows that residues like histidine and methionine are frequently involved. pnas.orgresearchgate.net The binding of a dipeptide within a protein pocket is typically driven by a combination of forces:
Enthalpic Contributions: These come from the formation of specific, favorable interactions like hydrogen bonds and salt bridges. The binding of many dipeptides is primarily driven by enthalpy, anchoring the molecule in the site. nih.gov
Entropic Contributions: These often arise from the hydrophobic effect, where the displacement of ordered water molecules from the binding site upon ligand binding leads to a favorable increase in the entropy of the system. researchgate.net The hydrophobic methionine side chain is a key contributor to this effect. nih.gov
A structural analysis of a dipeptide binding protein (PsDppA) revealed that dipeptides are primarily anchored by ion-pair interactions at their N- and C-termini, with side-chain interactions dictating specificity. nih.gov For this compound, this means the hydrophobic methionine side chain can fit into a nonpolar pocket, while the versatile histidine side chain can form aromatic interactions, hydrogen bonds, or metal coordination links, depending on the specific topology of the binding site. nih.gov This adaptability makes histidine- and methionine-containing peptides valuable motifs for molecular recognition, capable of creating interaction "hot spots" that stabilize protein-protein or protein-ligand complexes. researchgate.netnih.gov
The process of identifying such interactions is central to drug design and functional proteomics, where peptide screening is used to probe protein function and identify active compounds. beilstein-journals.org
Synthetic Methodologies for H Met His Oh in Academic Research
Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Met-His-OH
Solid-phase peptide synthesis (SPPS) has become the predominant method for synthesizing peptides in a research setting due to its efficiency, ease of automation, and simplified purification of intermediates. google.comresearchgate.net The general strategy involves the stepwise addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. advancedchemtech.com For the synthesis of this compound, the C-terminal histidine is first anchored to the resin, followed by the coupling of methionine.
Optimization of Protecting Group Chemistry for Methionine and Histidine Side Chains
The selection of appropriate protecting groups for the reactive side chains of methionine and histidine is critical to prevent unwanted side reactions during SPPS. thaiscience.info
Histidine: The imidazole (B134444) side chain of histidine is nucleophilic and can cause several side reactions, including racemization of the activated amino acid and N-acylation of the imidazole ring. nih.govchemicalbook.com To mitigate these issues, the imidazole nitrogen is typically protected. The trityl (Trt) group is a widely used protecting group for the histidine side chain in Fmoc-based SPPS, leading to the use of Fmoc-His(Trt)-OH. advancedchemtech.comthaiscience.infocsic.es The bulky Trt group effectively suppresses side reactions and helps to minimize racemization. nih.gov Other protecting groups like tert-butyloxycarbonyl (Boc) have also been explored to further reduce epimerization, particularly under high-temperature coupling conditions. chemicalbook.com
Methionine: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167), especially during the final cleavage step from the resin which is performed under acidic conditions. thaiscience.infoekb.eg In many SPPS strategies, particularly for short peptides, methionine is often incorporated without a side-chain protecting group. thaiscience.infocsic.es The prevention of oxidation is then managed by the careful selection of scavengers in the cleavage cocktail.
Table 1: Common Side-Chain Protecting Groups for Histidine and Methionine in Fmoc-SPPS
| Amino Acid | Protecting Group | Abbreviation | Key Features |
| Histidine | Trityl | Trt | Commonly used, provides good protection against side reactions and minimizes racemization. advancedchemtech.comnih.gov |
| Histidine | tert-Butyloxycarbonyl | Boc | Can further reduce racemization, especially at elevated temperatures. chemicalbook.com |
| Methionine | None | - | Often used unprotected; oxidation is controlled during cleavage. thaiscience.infocsic.es |
Advanced Coupling Reagents and Reaction Conditions
The formation of the peptide bond between methionine and the resin-bound histidine requires the activation of the carboxylic acid group of Fmoc-Met-OH. Histidine is a sterically hindered amino acid, which can make the coupling reaction challenging. rsc.org Therefore, the choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization.
Modern coupling reagents, often of the aminium/uronium or phosphonium (B103445) salt type, are highly effective. tandfonline.comoup.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently employed. thaiscience.infotandfonline.com For particularly difficult couplings involving sterically hindered amino acids like histidine, more reactive reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be used to ensure the reaction goes to completion. tandfonline.com The choice of base, typically N,N-diisopropylethylamine (DIPEA), is also a critical parameter to control. chemicalbook.com
The reaction conditions, such as temperature and reaction time, are optimized to ensure complete acylation. While room temperature is standard, microwave-assisted SPPS can accelerate coupling steps, though care must be taken to avoid increasing the risk of racemization with sensitive residues like histidine. nih.gov
Table 2: Comparison of Selected Coupling Reagents for Difficult Couplings
| Coupling Reagent | Type | Advantages | Potential Disadvantages |
| HBTU | Aminium/Uronium | Efficient, widely used. oup.com | Can cause guanidinylation of the free N-terminus as a side reaction. tandfonline.com |
| HCTU | Aminium/Uronium | High reactivity, often superior to HBTU. nih.gov | More expensive than HBTU. |
| PyBOP | Phosphonium | Efficient, byproducts are less hazardous than some other phosphonium reagents. oup.com | Solutions in DMF have moderate stability. tandfonline.com |
| HATU | Aminium/Uronium | Very high reactivity, excellent for sterically hindered couplings. tandfonline.com | Higher cost, has been classified as potentially explosive under certain conditions. tandfonline.com |
| DIC/OxymaPure | Carbodiimide/Additive | Low racemization, cost-effective. rsc.org | Slower reaction rates compared to onium salts. |
Strategies for Peptide Cleavage from Resin and Deprotection
The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.net For a peptide containing methionine and histidine, the composition of the cleavage cocktail is critical.
The primary concern is the oxidation of the methionine thioether. To prevent this, scavengers are added to the TFA. A common cleavage cocktail for methionine-containing peptides is "Reagent K," which includes TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). researchgate.net A specifically designed cocktail, "Reagent H," contains TFA, phenol, thioanisole, EDT, water, dimethylsulfide, and ammonium (B1175870) iodide, and has been shown to effectively prevent methionine oxidation. hmdb.ca The trityl group on the histidine side chain is readily cleaved by the TFA cocktail, and the resulting trityl cations are captured by scavengers like triisopropylsilane (B1312306) (TIS) or EDT. arkat-usa.orgspectrabase.com
After cleavage, the crude peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether, collected by centrifugation or filtration, and then dried. arkat-usa.org
Solution-Phase Peptide Synthesis Approaches for this compound
While less common in a research setting for short peptides, solution-phase synthesis remains a valuable method, particularly for large-scale production. beilstein-journals.org In this approach, the protected amino acids are coupled in a suitable organic solvent, and the intermediate products are isolated and purified at each step. ekb.eg
For the synthesis of this compound, a typical strategy would involve protecting the C-terminus of histidine as an ester (e.g., methyl or benzyl (B1604629) ester) and the N-terminus of methionine with a suitable protecting group like Boc or Fmoc. The coupling would be mediated by a reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. oup.com After the coupling reaction, the protected dipeptide is purified, and then the protecting groups are removed in subsequent steps to yield the final this compound. For example, a Boc group is removed with acid (like TFA), an Fmoc group with a base (like piperidine), and a benzyl ester by catalytic hydrogenation. nih.gov
Enzymatic Synthesis of this compound and Related Peptides
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild conditions and often without the need for side-chain protection. csic.esresearchgate.net L-amino acid ligases (Lals) are a class of enzymes that catalyze the formation of dipeptides from unprotected L-amino acids in an ATP-dependent manner. csic.esasm.org
The substrate specificity of these enzymes is a key factor. Studies on various L-amino acid ligases have shown that their ability to synthesize this compound depends on the specific enzyme. For instance, the L-amino acid ligase from Bacillus subtilis (YwfE) shows a preference for smaller amino acids like alanine (B10760859) at the N-terminus and can accept methionine at the C-terminus. researchgate.netresearchgate.net However, it does not readily accept histidine as a substrate. researchgate.net In contrast, the ligase TabS from Pseudomonas syringae has a broader substrate specificity and has been shown to produce dipeptides containing both methionine and histidine, although the specific formation of Met-His was not explicitly detailed in all studies. asm.org Research has also focused on engineering the substrate specificity of L-amino acid ligases through site-directed mutagenesis to enable the synthesis of desired dipeptides. researchgate.netwarwick.ac.uk
Purification and Comprehensive Characterization of Synthetic this compound for Research Applications
Regardless of the synthetic method used, the final step is the purification and characterization of the this compound dipeptide to ensure its identity and purity for research applications.
Purification: The standard method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). google.comijrpr.comnih.gov The crude peptide is dissolved in a suitable solvent and injected onto a C18 column. A gradient of an organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA, is used to elute the peptide. google.com The fractions containing the pure peptide are collected, combined, and lyophilized to obtain the final product as a white powder. For larger quantities, preparative HPLC is employed. ijrpr.comnih.gov
Characterization: The purified this compound is characterized using a combination of analytical techniques:
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the dipeptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the structure of the dipeptide and to ensure the correct stereochemistry. spectrabase.com The chemical shifts of the protons and carbons in the methionine and histidine residues provide a detailed fingerprint of the molecule.
Analytical HPLC: This is used to assess the purity of the final product by showing a single, sharp peak under specific chromatographic conditions.
Table 3: Analytical Data for this compound
| Technique | Expected Result |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z corresponding to the molecular weight of C₁₁H₁₈N₄O₃S + H⁺ |
| ¹H NMR (in D₂O) | Characteristic peaks for the protons of the methionine and histidine side chains and backbone. |
| Analytical RP-HPLC | A single major peak indicating high purity. |
Advanced Analytical Techniques for H Met His Oh Research
High-Resolution Chromatography-Mass Spectrometry (LC-MS, GC-MS) for H-Met-His-OH Analysis
Chromatography coupled with mass spectrometry provides a powerful combination of physical separation and highly sensitive mass-based detection, making it indispensable for peptide analysis. technologynetworks.com
Application of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of peptides like this compound. technologynetworks.com It is favored for its suitability in analyzing polar and thermolabile molecules without the need for chemical derivatization. technologynetworks.com The process involves injecting the sample into a liquid mobile phase, which is then pumped through a column packed with a stationary phase. technologynetworks.com The separation of this compound from other components in a mixture is typically achieved based on its physicochemical properties, such as hydrophobicity, in a technique known as reversed-phase HPLC (RP-HPLC). nih.govdiva-portal.org
Once separated by the HPLC system, the analyte flows into the mass spectrometer. The MS source, commonly an electrospray ionization (ESI) source, generates ions from the peptide molecules in the eluent. bu.edu The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, providing highly accurate mass determination and confirming the molecular weight of this compound. technologynetworks.combu.edu For unambiguous identification and quantification, tandem mass spectrometry (LC-MS/MS) is often employed. In this setup, the specific ion corresponding to this compound is selected, fragmented, and the resulting fragment ions are analyzed, creating a unique "fingerprint" for the molecule. bu.edu This method offers exceptional specificity and sensitivity, enabling detection at very low concentrations. technologynetworks.comnih.gov
| Parameter | Typical Value/Condition | Purpose |
| HPLC Column | C18 Reversed-Phase | Separates based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Flow Rate | 0.2 - 0.6 mL/min | Controls the speed of separation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Detects all ions or specific target ions. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For highly selective quantification. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for non-volatile peptides, Gas Chromatography-Mass Spectrometry (GC-MS) can be adapted for this compound analysis. nih.gov This technique requires that the analyte be volatile and thermally stable. Since peptides are inherently non-volatile, a crucial derivatization step is necessary. nih.govmdpi.com This involves chemically modifying the this compound molecule, for instance, through trimethylsilylation, to increase its volatility. nih.gov After derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. researchgate.net This approach can be effective but adds complexity due to the required sample preparation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and conformational dynamics of peptides like this compound in solution. slideshare.netlibretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. slideshare.netacs.org
One-dimensional (1D) ¹H NMR spectra provide initial structural information by revealing the number of distinct protons and their electronic environments through their chemical shifts. slideshare.net For this compound, specific signals would correspond to the protons on the methionine side chain, the histidine imidazole (B134444) ring, the alpha-protons of both residues, and the amide backbone proton.
Two-dimensional (2D) NMR techniques are essential for a complete structural assignment and conformational analysis. walisongo.ac.id
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through chemical bonds, helping to piece together the spin systems of the individual amino acid residues. walisongo.ac.id
Analysis of NMR parameters such as chemical shifts, ³J-coupling constants, and NOE intensities allows for a detailed reconstruction of the solution structure of this compound. nih.govbeilstein-journals.org
| Proton Type in this compound | Approximate ¹H Chemical Shift (ppm) | Information Provided |
| Amide NH | 7.5 - 8.5 | Backbone conformation, hydrogen bonding. |
| Histidine C2-H & C4-H | 7.0 - 8.5 | Imidazole ring environment, protonation state. |
| Alpha-Protons (αH) | 4.0 - 5.0 | Backbone conformation, secondary structure. |
| Methionine & Histidine β, γ protons | 1.5 - 3.5 | Side-chain conformation and flexibility. |
| Methionine S-CH₃ | ~2.1 | Methionine side-chain environment. |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational and Conformational Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the secondary structure and hydrogen bonding of peptides. rsc.orgnih.gov It works by measuring the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. nih.govmasterorganicchemistry.com
The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The most informative regions for peptide conformational analysis are the Amide bands: acs.org
Amide I (1600-1700 cm⁻¹): Arises primarily from the C=O stretching vibration of the peptide backbone. rsc.orgacs.org The exact frequency of this band is highly sensitive to the peptide's secondary structure and hydrogen-bonding patterns. mdpi.com
Amide II (around 1550 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching vibrations. acs.org
Other important vibrational bands include the broad O-H stretching from the C-terminal carboxylic acid group (around 3300-2500 cm⁻¹) and N-H stretching from the N-terminal amine and the histidine side chain. bio-conferences.org By analyzing the positions and shapes of these bands, researchers can gain insights into the conformational state of this compound in different environments. researchgate.netresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | -COOH |
| N-H Stretch (Amine/Imidazole) | 3500 - 3300 | -NH₂, Imidazole N-H |
| C-H Stretch | 3000 - 2850 | Aliphatic & Aromatic C-H |
| Amide I (C=O Stretch) | 1700 - 1600 | Peptide Bond |
| Amide II (N-H Bend, C-N Stretch) | 1600 - 1500 | Peptide Bond |
| C-O Stretch | 1320 - 1210 | -COOH |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is highly complementary to HPLC for peptide analysis. nih.gov Separation in CE is based on the differential migration of charged analytes in an electric field within a narrow capillary filled with a buffer solution. The migration speed is dependent on the analyte's mass-to-charge ratio. nih.gov
Given that this compound possesses ionizable groups (the N-terminal amine, the C-terminal carboxyl, and the histidine imidazole ring), its net charge is pH-dependent. This makes it an ideal candidate for separation by Capillary Zone Electrophoresis (CZE), the most common mode of CE. nih.gov CE offers very high separation efficiency, allowing it to distinguish between structurally similar peptides, including isomers, with high resolution. researchgate.net When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for both the separation and sensitive identification of this compound in complex mixtures. researchgate.net
Immunoassay-Based Peptide Screening and Functional Analysis
Immunoassays are highly specific and sensitive biochemical tests used to detect and quantify substances, including peptides, in biological fluids or other complex samples. nih.gov The technique relies on the principle of an antibody binding specifically to its target antigen. nih.gov this compound can be detected and quantified using this method, provided a specific antibody against the dipeptide has been developed. medchemexpress.commedchemexpress.com
For a small molecule like this compound, a competitive immunoassay format is typically used. In this setup, the this compound from a sample competes with a known quantity of a labeled (e.g., enzyme-labeled) this compound for binding to a limited number of specific antibody sites immobilized on a solid surface. After an incubation period, the unbound components are washed away, and the signal from the bound labeled peptide is measured. The intensity of the signal is inversely proportional to the concentration of this compound in the original sample. This method is a key part of peptide screening, a research tool used to identify active peptides from various sources. medchemexpress.commedchemexpress.com
Computational Studies on H Met His Oh
Quantum Chemical Calculations of H-Met-His-OH
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties and reactivity of a molecule. mdpi.com These methods model the electron distribution to predict a range of chemical attributes.
The electronic structure of a peptide is key to its reactivity. researchgate.netmdpi.com Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net
Quantum chemical calculations performed on the individual amino acids L-histidine and L-methionine can provide insight into the potential electronic characteristics of the this compound dipeptide. Studies using DFT methods (B3LYP/6-31++g) have determined various electronic parameters for these amino acids. researchgate.net These parameters help in predicting regions within the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, the negative regions of a molecule's molecular electrostatic potential (MEP) surface indicate likely sites for electrophilic attack, while positive regions suggest sites for nucleophilic attack. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for Methionine and Histidine
| Amino Acid | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| Histidine | -6.727 | -0.890 | 5.838 | 3.808 | 2.919 |
| Methionine | -6.298 | -0.450 | 5.848 | 3.374 | 2.924 |
Data sourced from a study using the B3LYP method in a formic acid phase. researchgate.net
A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. chemrxiv.orgrsc.org For this compound, a PES could be constructed to analyze key dynamic processes, such as conformational changes (rotations around single bonds) or chemical reactions like hydrolysis of the peptide bond. chemrxiv.orgacs.org
By mapping the PES, researchers can identify stable conformations (local minima), transition states (saddle points), and the minimum energy pathways connecting them. acs.org For example, a full-dimensional PES for the reaction of a hydroxyl radical with methanol (B129727) was developed to describe the topology of the reactive system, including intermediate complexes and transition states. chemrxiv.org This type of analysis for this compound would allow for the calculation of activation barriers for various reactions, providing a deeper understanding of its chemical stability and potential transformation pathways under different conditions. arxiv.orgresearchgate.net While a specific global PES for this compound is not available in published literature, the methodology is well-established for studying reaction dynamics. chemrxiv.orgrsc.org
Electronic Structure and Reactivity Predictions
Molecular Dynamics Simulations of this compound in Diverse Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, revealing how molecules like this compound behave, flex, and interact in a simulated environment such as water. nih.govacs.org
Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt through rotation around its single bonds. chemistrysteps.com this compound possesses significant conformational flexibility due to rotations in its peptide backbone and the side chains of both the methionine and histidine residues. MD simulations can generate dynamics trajectories that map these movements over time, allowing for comprehensive conformational sampling. pnas.orgresearchgate.net
These simulations can reveal the most probable conformations of the dipeptide in solution and the timescales of transitions between them. researchgate.net The analysis of these trajectories helps in understanding the molecule's structural dynamics, which is crucial for its biological function. For example, studies on other peptides have used MD to identify stable structures, such as specific turns or extended conformations, that are stabilized by intramolecular hydrogen bonds. pnas.org
Understanding how a peptide interacts with a protein is fundamental to pharmacology and molecular biology. MD simulations are a key tool for investigating the stability and dynamics of protein-ligand complexes. researchgate.net In such a simulation, this compound would be docked into the binding site of a target protein, and its behavior would be simulated over a period, typically nanoseconds. nih.gov
This approach allows for the detailed characterization of the binding mode and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.net For instance, MD simulations of granulocyte colony-stimulating factor (G-CSF) helped relate its structural properties to the oxidation rates of its methionine residues by analyzing their local environment. acs.org Similarly, simulations involving histidine and methionine have been used to understand their role in binding metal ions. mdpi.com For this compound, MD simulations could predict its binding affinity to a receptor and reveal the key amino acid residues in the protein that are crucial for recognition and binding. researchgate.netnih.gov
Conformational Sampling and Dynamics Trajectories
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.net Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are used to build mathematical models that correlate chemical descriptors of molecules with their activity. mdpi.comfrontiersin.org
For this compound, a computational SAR study could be designed to explore how modifications to its structure affect a specific biological endpoint, such as its binding affinity to a particular enzyme or receptor. This would involve creating a series of virtual analogs by, for example, substituting the side chains or altering the backbone. For each analog, computational methods would be used to calculate various descriptors (e.g., electronic, steric, hydrophobic properties). These descriptors would then be correlated with predicted activity to build a QSAR model. mdpi.com Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective molecules. nih.gov This approach has been successfully used to optimize peptide-based drug candidates by providing insights into the structural requirements for molecular recognition. mdpi.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
The convergence of artificial intelligence (AI) and machine learning (ML) with computational chemistry is revolutionizing the study of peptides, including the dipeptide this compound (Methionyl-Histidine). These advanced computational tools offer unprecedented opportunities to accelerate research, predict molecular properties with greater accuracy, and guide the rational design of novel peptide-based therapeutics. researchgate.netoup.comnih.gov By analyzing vast datasets of chemical information, AI and ML models can uncover complex patterns and relationships that are not readily apparent through traditional experimental or computational methods alone. nih.govnih.gov
The application of AI and ML in peptide research encompasses a wide range of tasks, from the prediction of fundamental physicochemical properties to the simulation of complex biological interactions. For instance, machine learning models can be trained to predict properties such as solubility, bioactivity, toxicity, and binding affinity to specific protein targets. researchgate.netnih.govacs.org These predictive capabilities are invaluable in the early stages of drug discovery, enabling researchers to screen large virtual libraries of peptides and prioritize candidates with the most promising characteristics for further investigation. researchgate.netnih.gov
Detailed Research Findings
While specific, in-depth computational studies applying AI and machine learning directly to this compound are not extensively documented in publicly available literature, the established methodologies in the field provide a clear framework for how such research would be conducted.
A typical computational workflow would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the fundamental electronic and structural properties of this compound. jps.jpicm.edu.pl These calculations provide high-accuracy data on molecular geometry, charge distribution, and vibrational frequencies, which can serve as foundational descriptors for machine learning models. jps.jpicm.edu.pl
Following initial quantum mechanical characterization, molecular dynamics (MD) simulations would be employed to study the conformational dynamics of this compound in different environments, such as in aqueous solution. mdpi.comnih.govnih.gov MD simulations track the movements of atoms over time, providing a detailed picture of the peptide's flexibility and the various shapes it can adopt. mdpi.comnih.gov This information is crucial for understanding how the peptide might interact with other molecules.
The data generated from DFT calculations and MD simulations, along with experimental data where available, would then be used to train machine learning models. For example, a quantitative structure-activity relationship (QSAR) model could be developed to predict the antioxidant activity of this compound and its analogs based on their structural and electronic features. up.ptresearchgate.net Similarly, deep learning models could be trained to predict the binding affinity of this compound to specific enzymes or receptors. rsc.orgrsc.org
Data Tables
| Predicted Property | Computational Method | Predicted Value (Illustrative) | Confidence Score/Uncertainty |
| Aqueous Solubility | Graph Neural Network | High | 0.92 |
| Antioxidant Activity (Radical Scavenging) | Random Forest Regression | Moderate | ± 0.15 (arbitrary units) |
| Binding Affinity to Target X (kcal/mol) | 3D Convolutional Neural Network | -8.5 | ± 0.5 |
| Most Probable Conformation (Dihedral Angles) | AI-assisted Molecular Dynamics | (φ: -120°, ψ: 140°) | High Probability Cluster |
| Toxicity (LD50 Prediction) | Support Vector Machine | Low | 0.85 |
Table 1: Representative Data from AI/ML Predictions for this compound. This table is for illustrative purposes to show the potential output of AI and machine learning models in peptide research. The values presented are not based on actual published research for this specific compound.
Future Directions in H Met His Oh Research
Elucidating Novel Biochemical Roles and Regulatory Mechanisms
A primary frontier in H-Met-His-OH research is the detailed characterization of its unique biochemical functions, distinct from its constituent amino acids. Future studies will likely focus on its role in cellular homeostasis, signaling pathways, and metabolism. Given methionine's susceptibility to oxidation, a key area of investigation will be the dipeptide's role in oxidative stress. mdpi.com The oxidation of methionine residues can alter protein structure and function, and organisms possess repair mechanisms, such as the methionine sulfoxide (B87167) reductase (Msr) system, to reverse this damage. mdpi.com Research is needed to determine if this compound acts as an antioxidant reservoir or a substrate for these repair pathways.
The regulatory mechanisms governing the concentration and activity of this compound are largely unknown. Future work will need to identify the specific peptidases responsible for its synthesis and degradation. Understanding how the expression and activity of these enzymes are controlled will provide insight into the dipeptide's physiological importance. weizmann.ac.il Investigating its transport across cell membranes, potentially via peptide transporters, is another critical step in understanding its bioavailability and sites of action. researchgate.net
| Research Area | Objective | Potential Methodologies |
| Antioxidant Activity | Determine if this compound can protect cells from oxidative damage and identify its mechanism of action. | In vitro antioxidant assays (e.g., DPPH, ABTS), cellular ROS measurements, analysis of interaction with the Msr enzyme system. |
| Enzyme Regulation | Identify the metabolic pathways involving this compound and the enzymes that regulate its cellular levels. | Enzyme kinetics with purified peptidases, gene silencing (siRNA) or knockout studies to identify key metabolic enzymes. |
| Cellular Transport | Characterize the mechanism by which this compound enters and exits cells. | Uptake assays using radiolabeled this compound in various cell lines, competition assays with known peptide transporter substrates. |
| Signaling Pathways | Investigate if this compound acts as a signaling molecule to influence cellular processes. | Phosphoproteomics, reporter gene assays, analysis of downstream effects on gene expression. |
Development of Advanced and Stereoselective Synthetic Methodologies
Advancements in catalysis offer promising avenues. The application of organocatalysis and biocatalysis represents a significant future direction. fau.de Chiral catalysts can facilitate the formation of the peptide bond with high stereoselectivity, potentially reducing the need for extensive protecting group strategies. rsc.org Enzymatic synthesis, using engineered ligases or proteases in reverse, offers a particularly "green" alternative, operating under mild conditions with high specificity. fau.de The development of continuous flow synthesis methods could also improve the efficiency and scalability of this compound production.
| Synthetic Strategy | Advantages | Challenges for this compound |
| Solid-Phase Peptide Synthesis (SPPS) | Well-established, allows for automation. | Requires protecting groups for Met and His side chains; potential for side reactions. |
| Organocatalysis | Can achieve high enantioselectivity; avoids use of toxic heavy metals. fau.de | Catalyst development is ongoing; optimization for the specific Met-His linkage is required. |
| Biocatalysis (Enzymatic) | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering; substrate scope may be limited. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for high-throughput optimization. | Requires specialized equipment; initial setup can be complex. |
High-Throughput Screening and Omics Applications in Peptidomics
To accelerate the discovery of new biological functions for this compound, high-throughput screening (HTS) and advanced "omics" technologies will be indispensable. HTS allows for the rapid testing of the dipeptide against thousands of biological targets, such as enzymes or receptors, to identify potential interactions and activities. researchgate.net Peptide screening is a powerful tool for discovering active peptides from libraries and can be applied to elucidate protein interactions and functions. medchemexpress.com
Peptidomics, the comprehensive study of peptides in a biological system, will be crucial for understanding the in vivo context of this compound. researchgate.netnih.gov By using sensitive mass spectrometry-based techniques, researchers can quantify the levels of this compound in various tissues and fluids under different physiological or pathological conditions. acs.orgnih.gov This can provide clues to its function and identify it as a potential biomarker. researchgate.net For example, a peptidomic comparison of healthy and diseased tissues might reveal changes in this compound levels, suggesting its involvement in the disease process. nih.gov
| Technology | Application to this compound Research | Expected Outcome |
| High-Throughput Screening (HTS) | Screening this compound against diverse libraries of enzymes, receptors, and cell-based assays. | Identification of novel molecular targets and biological activities. |
| Mass Spectrometry (MS)-Based Peptidomics | Quantitative analysis of this compound in complex biological samples (e.g., blood, tissue). nih.gov | Correlation of this compound levels with physiological states or diseases; biomarker discovery. |
| Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS/MS) | High-resolution separation and quantification, suitable for analyzing small, charged molecules like dipeptides. acs.orgnih.gov | Accurate measurement of this compound and related metabolites in large patient cohorts. |
| Combinatorial Peptidomics | Profiling protein expression by analyzing peptide fragments from digested protein samples. nih.gov | Understanding the protein precursors of endogenous this compound and the conditions that lead to its release. |
Refinement and Validation of Computational Models for this compound Systems
Computational modeling provides a powerful framework for integrating experimental data and predicting the behavior of molecular systems. ahajournals.org For this compound, future research will benefit immensely from the development and validation of accurate computational models. These models can operate at multiple scales, from the quantum mechanical level to large-scale systems biology.
Molecular dynamics (MD) simulations can be used to predict the three-dimensional structure of this compound in solution and to model its interactions with biological macromolecules like enzymes or transport proteins. elifesciences.org These simulations provide insights into the binding modes and conformational changes that are difficult to observe experimentally. Quantum mechanical (QM) calculations can further refine this understanding by detailing the electronic structure and reactivity of the dipeptide, which is particularly relevant for studying its antioxidant properties. By integrating experimental data, such as that from hydrogen-exchange monitoring, these computational models can be refined to create highly accurate representations of the dipeptide's behavior in a biological context. acs.org
| Modeling Technique | Research Question for this compound | Potential Insights |
| Molecular Dynamics (MD) Simulation | What is the preferred 3D conformation of this compound in water? How does it bind to a target enzyme? | Prediction of stable structures, interaction sites, and binding affinity. |
| Quantum Mechanics (QM) | What is the mechanism of its antioxidant activity? How does the imidazole (B134444) ring influence its reactivity? | Elucidation of reaction pathways, electron distribution, and bond energies. |
| Docking Simulations | Which proteins in the human proteome are potential binding partners for this compound? | High-throughput virtual screening to generate hypotheses for experimental testing. |
| Integrative Modeling | How can we combine spectroscopic, kinetic, and peptidomic data into a single, predictive model? acs.org | A systems-level understanding of the dipeptide's role in cellular networks. |
Q & A
Q. What are the optimal methods for synthesizing H-Met-His-OH with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected amino acids with a coupling agent like HBTU/HOBt. Monitor coupling efficiency via Kaiser tests. Purification via reverse-phase HPLC (C18 column, gradient: 5–95% acetonitrile/0.1% TFA) ensures high purity (>95%) . Reproducibility requires strict control of reaction conditions (temperature, solvent purity) and detailed documentation of protocols per journal guidelines .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (269.33 g/mol) and sequence .
- NMR : 1H/13C NMR in DMSO-d6 or D2O to verify peptide bond formation and side-chain integrity (e.g., Met’s thioether at δ 2.1 ppm, His imidazole at δ 7.5–8.5 ppm) .
- HPLC : Use retention time consistency across runs to validate purity .
Q. What experimental conditions affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is pH- and temperature-dependent. Buffers (pH 4–6) minimize hydrolysis of the peptide bond. Avoid prolonged storage at >25°C or in alkaline conditions (pH >8), which promote oxidation of Met’s thioether group. Use antioxidants (e.g., TCEP) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported functional roles of this compound (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of in vitro/in vivo studies, stratifying by experimental conditions (e.g., concentration, cell type). Assess confounding variables like redox-active metal ions (Fe²⁺/Cu²⁺) that may alter His’s metal-binding behavior .
- Controlled Replication : Reproduce conflicting studies under standardized conditions, using isotopically labeled this compound to track reactive intermediates via LC-MS .
Q. What strategies are effective for modifying this compound to study structure-activity relationships (SAR)?
- Methodological Answer :
- Side-Chain Modifications : Introduce protecting groups (e.g., Boc on His’s imidazole) or substitute Met with selenomethionine to assess redox activity changes .
- Peptide Hybrids : Conjugate this compound to fluorescent probes (e.g., FITC) for cellular uptake studies via confocal microscopy. Validate functional impact using knockout cell models .
Q. How can molecular dynamics (MD) simulations complement experimental studies of this compound’s conformational flexibility?
- Methodological Answer :
- Simulation Setup : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P water) to simulate peptide folding. Analyze His’s tautomerization (Nδ1-H vs. Nε2-H) and its impact on metal coordination .
- Validation : Cross-reference MD-predicted conformations with NMR-derived NOE restraints or circular dichroism (CD) spectra .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a Hill equation model to calculate EC50/IC50 values. Use bootstrapping (1,000 iterations) to estimate confidence intervals .
- Outlier Handling : Apply Grubbs’ test for identifying outliers in triplicate measurements. Report effect sizes (Cohen’s d) for comparative studies .
Data and Reporting Standards
Q. How should researchers document this compound experimental protocols to meet journal reproducibility criteria?
- Methodological Answer :
- Detailed Methods : Specify resin type (e.g., Wang resin for SPPS), deprotection agents (20% piperidine), and cleavage cocktail (TFA:thioanisole:water = 95:3:2) .
- Supporting Information : Include raw HPLC chromatograms, NMR spectra, and MS data in supplementary files with dataset descriptors (e.g., solvent batch numbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
